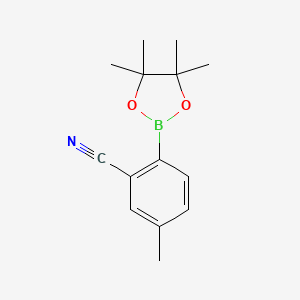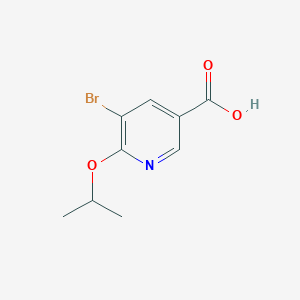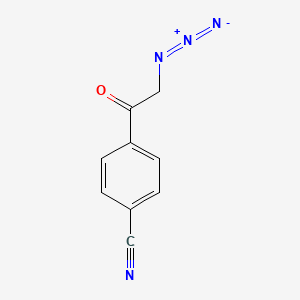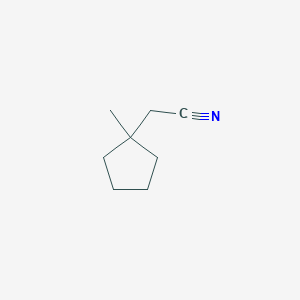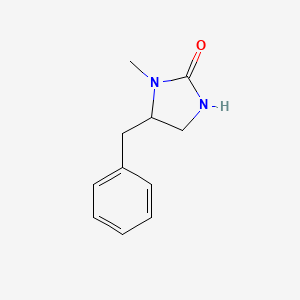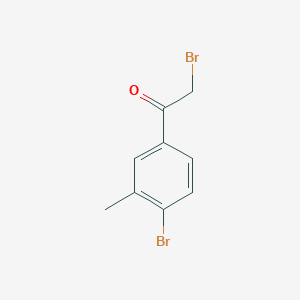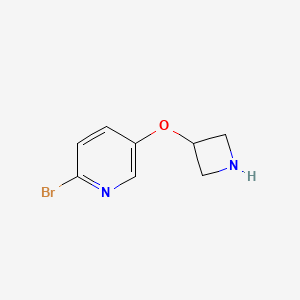
5-(Azetidin-3-yloxy)-2-bromopyridine
Vue d'ensemble
Description
5-(Azetidin-3-yloxy)-2-bromopyridine, also known as 5-ABP, is an organic compound commonly used in scientific research. It is a versatile reagent that can be used to synthesize a variety of compounds and to study their properties. 5-ABP is a useful tool for studying a range of chemical and biochemical processes, including drug metabolism, enzyme catalysis, and signal transduction.
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
- Synthesis of Azetidine Derivatives : A study reported the synthesis of a compound similar to 5-(Azetidin-3-yloxy)-2-bromopyridine, where (3-(5-bromopyridin-2-yl) azetidin-3-yl) methanamine was synthesized and evaluated for its antibacterial and antifungal activities, showing acceptable results. This underscores the relevance of azetidine derivatives in developing new antimicrobial agents (B. G. Rao, A. Prasad, P. Rao, 2013).
Novel Ligands for Receptors
- Development of Novel Ligands : Another study focused on synthesizing a compound, 3-[(2S)-azetidin-2-ylmethoxy]-5-[11C]-methylpyridine, as a potential novel ligand for nicotinic receptors. This research contributes to the exploration of azetidine derivatives for neurological applications, potentially aiding in the study of brain disorders or as imaging agents in neurology (F. Karimi, B. Långström, 2002).
Antineoplastic Applications
- Antineoplastic Agent Design : A study described the design and synthesis of novel conjugates of azetidin-2-ones with 4,5-dibromopyrrole motif, derived from marine bromopyrrole alkaloids, and screened for antineoplastic activity. This indicates the potential of azetidine-based compounds in cancer research, particularly towards the development of new therapies for breast cancer (R. Rane et al., 2015).
Ring Transformation for Medicinal Chemistry
- Stereoselective Synthesis : Research into the reactivity of 2-(2-mesyloxyethyl)azetidines highlighted their utility in the stereoselective synthesis of various substituted piperidines. These findings are significant for medicinal chemistry, offering a method for creating complex molecules that could serve as templates for drug development (Karen Mollet et al., 2011).
Propriétés
IUPAC Name |
5-(azetidin-3-yloxy)-2-bromopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c9-8-2-1-6(5-11-8)12-7-3-10-4-7/h1-2,5,7,10H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWOLQNDRROKIBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=CN=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Azetidin-3-yloxy)-2-bromopyridine | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

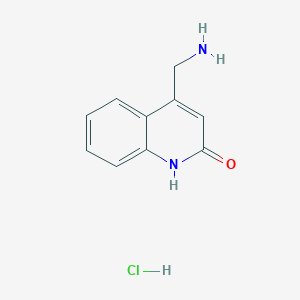
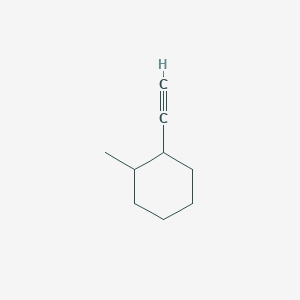
![2-bromo-4-methyl-4H-thieno[3,2-b]pyrrole[3,2-d]pyridazinone](/img/structure/B1526006.png)
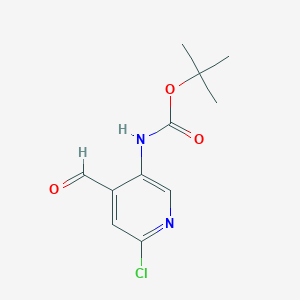
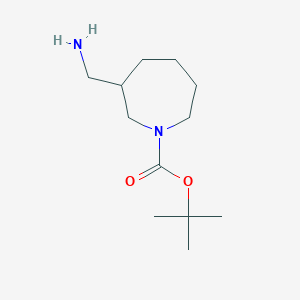
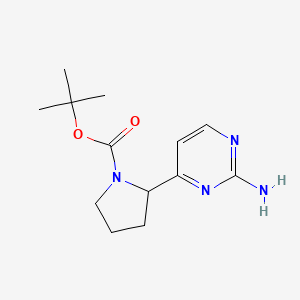
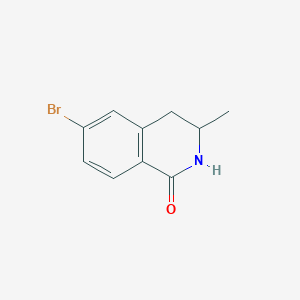
![1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carbonitrile](/img/structure/B1526013.png)
